![molecular formula C7H4BrN3O2 B1449847 5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid CAS No. 2089651-75-0](/img/structure/B1449847.png)
5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid
Vue d'ensemble
Description
5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H4BrN3O2
- Molecular Weight : 242.03 g/mol
- CAS Number : 916325-85-4
The primary biological activity of this compound is linked to its role as an inhibitor of tropomyosin receptor kinases (TRKs). These kinases are crucial in regulating cell proliferation and differentiation. Inhibition of TRKs can lead to reduced cancer cell growth and proliferation, making this compound a candidate for cancer therapeutics .
Antiproliferative Effects
Research has demonstrated that derivatives of 5-bromo-1H-pyrazolo[3,4-C]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
C03 | Km-12 | 0.304 |
C03 | MCF-7 | >40 |
C03 | HUVEC | >36.69 |
The compound C03 showed selective inhibition towards the Km-12 colorectal cancer cell line while exhibiting minimal effects on MCF-7 (breast cancer) and HUVEC (normal endothelial) cells, indicating a favorable therapeutic index .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of 5-bromo-1H-pyrazolo[3,4-C]pyridine have demonstrated antimicrobial activities. For example, synthesized compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected derivatives:
Compound | Activity Against Gram-positive Strains | Activity Against Gram-negative Strains |
---|---|---|
8a | Excellent | Moderate |
8c | Excellent | Moderate |
8d | Excellent | Moderate |
8i | Excellent | Moderate |
These compounds were compared to standard antibiotics like streptomycin and exhibited significant antioxidant properties as well .
Study on TRK Inhibition
In a study focused on the synthesis and evaluation of various pyrazolo[3,4-b]pyridine derivatives, one compound (C03) was highlighted for its effective inhibition of TRKA with an IC50 value of 56 nM. This study emphasized the compound's selectivity and low off-target effects, suggesting its potential for further clinical development in targeted cancer therapies .
Antioxidant Properties
Another research effort evaluated the antioxidant capabilities of several derivatives of 5-bromo-1H-pyrazolo[3,4-C]pyridine. The DPPH radical scavenging assay indicated that compounds such as 8c and 8i exhibited significant antioxidant activity, which is beneficial in reducing oxidative stress related to various diseases including cancer .
Propriétés
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-3-4(2-9-5)10-11-6(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVHGALKSSQFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.